molecular formula C14H12O2 B1329291 4-Hydroxy-4'-methylbenzophenone CAS No. 134-92-9

4-Hydroxy-4'-methylbenzophenone

Cat. No.: B1329291
CAS No.: 134-92-9
M. Wt: 212.24 g/mol
InChI Key: HPJMSFQWRMTUHT-UHFFFAOYSA-N
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Description

4-Hydroxy-4’-methylbenzophenone is an organic compound with the molecular formula C14H12O2. It belongs to the class of benzophenones, which are aromatic ketones widely used in various industrial and pharmaceutical applications. This compound is known for its role as a UV filter and its potential endocrine-disrupting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-4’-methylbenzophenone can be synthesized through several methods. One common approach involves the halogenation and hydrolyzation of 4-methylbenzophenone using N-bromosuccinimide (NBS) as a reagent. This reaction proceeds via a radical mechanism, yielding 4-bromomethylbenzophenone, which is then hydrolyzed under basic conditions in the presence of a phase transfer catalyst, such as triethylbenzylammonium chloride .

Industrial Production Methods: In industrial settings, the synthesis of 4-Hydroxy-4’-methylbenzophenone often involves the Friedel-Crafts acylation of 4-methylphenol with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method provides a high yield of the desired product under controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products:

Scientific Research Applications

4-Hydroxy-4’-methylbenzophenone has diverse applications in scientific research:

    Chemistry: Used as a photoinitiator in polymer chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential endocrine-disrupting effects and its role in UV protection.

    Medicine: Studied for its potential therapeutic applications, including its use as a UV filter in sunscreens.

    Industry: Employed in the production of UV-stabilized plastics, coatings, and adhesives

Mechanism of Action

The mechanism of action of 4-Hydroxy-4’-methylbenzophenone primarily involves its ability to absorb UV radiation, thereby protecting materials and biological tissues from UV-induced damage. It can also interact with endocrine receptors, potentially disrupting hormonal balance. The compound’s molecular targets include estrogen receptors and thyroid hormone receptors, which can lead to altered hormonal activity .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-4’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of hydroxyl and methyl groups enhances its UV-absorbing capabilities and influences its reactivity in various chemical reactions.

Properties

IUPAC Name

(4-hydroxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJMSFQWRMTUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928383
Record name (4-Hydroxyphenyl)(4-methylphenyl)methanone
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-92-9
Record name (4-Hydroxyphenyl)(4-methylphenyl)methanone
Source CAS Common Chemistry
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Record name 4-Hydroxy-4'-methylbenzophenone
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Record name 4-Hydroxy-4'-methylbenzophenone
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Record name (4-Hydroxyphenyl)(4-methylphenyl)methanone
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Record name 4-hydroxy-4'-methylbenzophenone
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Record name 4-HYDROXY-4'-METHYLBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can be inferred about the structure of 4-hydroxy-4'-methylbenzophenone from the provided research?

A1: The research article describes the crystal structure of 3-chloro-4-hydroxy-4'-methylbenzophenone, highlighting that the two benzene rings in the molecule are twisted by 54.70° due to steric repulsion between hydrogen atoms []. Since this compound shares a similar core structure, it is plausible that it also exhibits a twisted conformation between its benzene rings, although the exact angle might differ. Further studies would be needed to confirm this and explore other structural features.

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